molecular formula C6H6FNO3S B13221521 2-Fluoro-3-hydroxybenzenesulfonamide

2-Fluoro-3-hydroxybenzenesulfonamide

Cat. No.: B13221521
M. Wt: 191.18 g/mol
InChI Key: BDVDJTCZVKQZHV-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the second position and a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the nitro group is reduced to an amine, and the sulfonamide group is introduced .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups depending on the nucleophile .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzenesulfonamide
  • 2-Fluoro-5-hydroxybenzenesulfonamide
  • 2-Fluoro-6-hydroxybenzenesulfonamide

Uniqueness

2-Fluoro-3-hydroxybenzenesulfonamide is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

2-fluoro-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6FNO3S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

BDVDJTCZVKQZHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)F)O

Origin of Product

United States

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